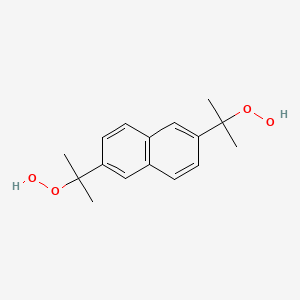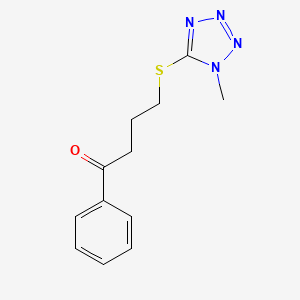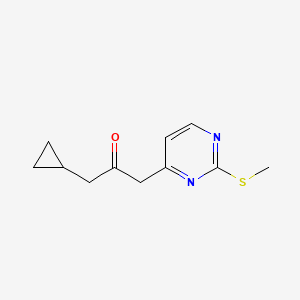
3-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4’-trifluoromethyl-biphenyl is an organic compound with the molecular formula C13H8BrF3 It is a biphenyl derivative where one phenyl ring is substituted with a bromine atom at the 3-position and a trifluoromethyl group at the 4’-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4’-trifluoromethyl-biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Oxidative Addition: The aryl halide (3-bromo-biphenyl) reacts with a palladium catalyst to form a palladium-aryl complex.
Transmetalation: The aryl boronic acid (4’-trifluoromethyl-phenylboronic acid) transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biphenyl product.
Industrial Production Methods: In an industrial setting, the production of 3-Bromo-4’-trifluoromethyl-biphenyl can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-4’-trifluoromethyl-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form biphenyl derivatives with additional functional groups or reduction to remove the bromine atom.
Common Reagents and Conditions:
Substitution: Typical reagents include sodium amide or thiourea, with reactions conducted in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard method.
Major Products:
Substitution: Products include 3-amino-4’-trifluoromethyl-biphenyl and 3-thio-4’-trifluoromethyl-biphenyl.
Oxidation: Products include 3-bromo-4’-trifluoromethyl-biphenyl ketones or alcohols.
Reduction: The major product is biphenyl with a trifluoromethyl group at the 4’-position.
Applications De Recherche Scientifique
3-Bromo-4’-trifluoromethyl-biphenyl has diverse applications in scientific research:
Mécanisme D'action
The mechanism by which 3-Bromo-4’-trifluoromethyl-biphenyl exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
- 4-Bromo-3-(trifluoromethyl)aniline
- 4-Bromo-α,α,α-trifluorotoluene
- 2-Bromo-5-iodo-(trifluoromethyl)benzene
Comparison: 3-Bromo-4’-trifluoromethyl-biphenyl is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in various chemical syntheses .
Propriétés
Formule moléculaire |
C13H8BrF3 |
|---|---|
Poids moléculaire |
301.10 g/mol |
Nom IUPAC |
1-bromo-3-[4-(trifluoromethyl)phenyl]benzene |
InChI |
InChI=1S/C13H8BrF3/c14-12-3-1-2-10(8-12)9-4-6-11(7-5-9)13(15,16)17/h1-8H |
Clé InChI |
VJKODVDQMAYRMU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-4'-(ethylsulfonyl)-2'-methoxy-[1,1'-biphenyl]-2-ol](/img/structure/B8535349.png)


![2-[2-methylsulfanyl-4-(tetrazol-1-yl)phenyl]acetic acid](/img/structure/B8535358.png)


![6-Chlorothieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B8535378.png)






